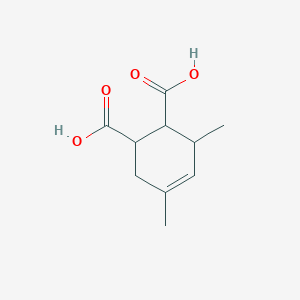

3,5-Dimethylcyclohex-4-ene-1,2-dicarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethylcyclohex-4-ene-1,2-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-5-3-6(2)8(10(13)14)7(4-5)9(11)12/h3,6-8H,4H2,1-2H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSVDBGWHEBFPNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=C(CC(C1C(=O)O)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10277347 | |

| Record name | 3,5-dimethylcyclohex-4-ene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10277347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5346-13-4 | |

| Record name | NSC1791 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1791 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-dimethylcyclohex-4-ene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10277347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylcyclohex-4-ene-1,2-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexene ring. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of 3,5-Dimethylcyclohex-4-ene-1,2-d

Biological Activity

3,5-Dimethylcyclohex-4-ene-1,2-dicarboxylic acid (C10H14O4) is an organic compound characterized by its unique cyclohexene structure, featuring two carboxylic acid groups at the 1 and 2 positions and methyl substituents at the 3 and 5 positions. This structural configuration is significant for its biological activity and potential applications in various fields, including pharmaceuticals and materials science.

- Molecular Formula : C10H14O4

- Molecular Weight : 198.2158 g/mol

- Density : 1.221 g/cm³

- Boiling Point : 388.6°C

- Flash Point : 203°C

Synthesis Methods

Several synthetic routes have been explored for producing this compound. These methods often involve multi-step reactions that may include dehydration and Diels-Alder reactions to facilitate the formation of the cyclohexene framework. The efficiency of these methods can vary significantly based on the catalysts and reaction conditions employed .

Toxicological Studies

Toxicological assessments indicate that derivatives of this compound exhibit low toxicity levels. For instance, a related compound demonstrated an LD50 greater than 5 g/kg in rats, suggesting it is practically non-toxic . This finding supports its potential as a safe plasticizer in various applications.

Pharmacological Potential

Research has highlighted the compound's potential in pharmacology due to its ability to interact with biological systems. The presence of carboxylic acid groups enhances its reactivity, allowing it to form various derivatives that may exhibit distinct biological activities. Preliminary studies suggest that compounds with similar structures have shown anti-inflammatory and neuroprotective properties .

Case Study: Plasticizer Applications

A study investigated the use of di(2-ethylhexyl) 3,5-dimethylcyclohexane-1,2-dicarboxylate as a plasticizer for PVC materials. The compound was synthesized via a series of reactions involving diacetone alcohol and fumarates, yielding a product with favorable properties for industrial applications. Toxicological tests confirmed its safety for human use, supporting its commercial viability .

Case Study: Biological Interactions

Another research effort examined the interaction of derivatives of this compound with cellular systems. In vitro studies demonstrated that certain derivatives could modulate cellular responses, potentially influencing pathways related to inflammation and cell survival. These findings warrant further investigation into their therapeutic applications .

Comparative Analysis with Similar Compounds

The following table summarizes key features of structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4,5-Dimethylcyclohex-4-ene-1,2-dicarboxylic acid | C10H14O4 | Similar dicarboxylic structure with different methyl placements |

| 3,6-Dimethylcyclohex-4-ene-1,2-dicarboxylic acid | C10H14O4 | Methyl groups at different positions on the ring |

| Dimethyl 4-cyclohexene-1,2-dicarboxylate | C10H14O4 | Ester derivative that can undergo hydrolysis |

Scientific Research Applications

Chemical Synthesis

1.1 Synthesis of Derivatives

3,5-Dimethylcyclohex-4-ene-1,2-dicarboxylic acid serves as a precursor for synthesizing various derivatives, particularly dicarboxylates. Research has demonstrated its utility in the production of diethyl 3,5-dimethylcyclohexane-1,2-dicarboxylate through a one-step dehydration and Diels-Alder reaction using diacetone alcohol and fumarates in deep eutectic solvents (DESs) like choline chloride . This method highlights the compound's role in green chemistry by utilizing mild conditions and recyclable solvents.

1.2 Catalytic Reactions

The compound has been employed in catalytic reactions that involve hydrogenation processes. For instance, it can be hydrogenated over palladium on carbon (Pd/C) to yield various products with high efficiency . The versatility of this compound in catalytic applications makes it an essential component in synthetic organic chemistry.

Material Science

2.1 Plasticizers

One of the most promising applications of this compound is as a plasticizer in polyvinyl chloride (PVC) formulations. Studies indicate that its derivatives exhibit low toxicity profiles, making them suitable for use in consumer products . Specifically, di(2-ethylhexyl) 3,5-dimethylcyclohexane-1,2-dicarboxylate has been identified as a safe alternative to traditional phthalate plasticizers, which are often associated with health risks .

Table 1: Comparison of Plasticizers

| Plasticizer Type | Toxicity Level | Application Area |

|---|---|---|

| Di(2-ethylhexyl) phthalate (DEHP) | High | PVC products |

| Di(2-ethylhexyl) 3,5-dimethylcyclohexane-1,2-dicarboxylate | Low | PVC products |

Toxicological Studies

Recent toxicological assessments have confirmed that derivatives of this compound exhibit low toxicity levels in both in vitro and in vivo models. For instance, tests conducted on rodents showed no acute reproductive toxicity at dosages up to 5 g/kg body weight . Such findings support the compound's potential for safe use in consumer applications.

Environmental Applications

The compound's synthesis methods utilizing DESs also align with sustainable practices aimed at reducing environmental impact. The use of biodegradable solvents not only enhances the efficiency of chemical reactions but also minimizes hazardous waste generation . This positions this compound as a valuable compound within the framework of green chemistry initiatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally analogous to other cyclohexene-dicarboxylic acid derivatives. Below is a detailed comparison with key analogues:

Structural Analogues

cis-4-Cyclohexene-1,2-dicarboxylic Acid

- Molecular Formula : C₈H₁₀O₄

- Molecular Weight : 170.16 g/mol

- pKa Values : 3.89 (pKa₁), 6.79 (pKa₂) (measured at 20°C)

- Applications : Used in resin adducts via Diels-Alder reactions (e.g., rosin modification for epoxy resins) .

trans-4-Cyclohexene-1,2-dicarboxylic Acid

- Molecular Formula : C₈H₁₀O₄

- Molecular Weight : 170.16 g/mol

- pKa Values : 3.95 (pKa₁), 5.81 (pKa₂) (measured at 20°C)

- Applications : Similar to the cis isomer but with distinct reactivity in stereospecific syntheses .

3,5-Dimethylcyclohex-4-ene-1,2-dicarboxylic Acid Molecular Formula: C₁₀H₁₄O₄ Molecular Weight: 198.22 g/mol pKa Values: Not explicitly reported, but methyl groups are expected to raise pKa (reduce acidity) compared to non-methylated analogues due to electron-donating effects. Applications: Pharmaceuticals, fine chemical intermediates .

Data Table

| Property | cis-4-Cyclohexene-1,2-dicarboxylic Acid | trans-4-Cyclohexene-1,2-dicarboxylic Acid | This compound |

|---|---|---|---|

| Molecular Formula | C₈H₁₀O₄ | C₈H₁₀O₄ | C₁₀H₁₄O₄ |

| Molecular Weight (g/mol) | 170.16 | 170.16 | 198.22 |

| pKa₁ | 3.89 | 3.95 | Not reported |

| pKa₂ | 6.79 | 5.81 | Not reported |

| Boiling Point (°C) | Not reported | Not reported | 388.6 |

| Key Applications | Resin adducts, epoxy synthesis | Stereospecific synthesis | Pharmaceuticals, synthetic intermediates |

Key Differences and Implications

- Steric and Electronic Effects: The methyl groups in this compound introduce steric hindrance and electron-donating effects, which may reduce its solubility in polar solvents compared to non-methylated analogues. This also impacts its reactivity in cycloaddition reactions .

- Acidity : The absence of methyl groups in cis/trans isomers results in lower pKa values (higher acidity) due to reduced electron density on the carboxylic acid groups.

- Applications : While cis/trans isomers are favored in polymer chemistry, the methylated derivative’s enhanced lipophilicity makes it more suitable for drug design and bioactive molecule synthesis .

Research Findings

- Reactivity : The cis-4-cyclohexene-1,2-dicarboxylic acid anhydride readily forms adducts with rosin via Diels-Alder reactions, a property less documented for the methylated analogue due to steric constraints .

- Thermal Stability : The higher boiling point of this compound (388.6°C vs. ~337°C for adipic acid) suggests stronger intermolecular interactions, likely from van der Waals forces between methyl groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 3,5-Dimethylcyclohex-4-ene-1,2-dicarboxylic acid to maximize yield and purity?

- Methodology : Utilize Diels-Alder reactions with dienophiles like maleic anhydride, optimizing temperature (80–120°C) and solvent polarity (e.g., toluene or THF). Catalysts such as Lewis acids (e.g., ZnCl₂) can enhance regioselectivity. Post-synthesis, purify via recrystallization in ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate diastereomers .

Q. Which analytical techniques are most effective for characterizing structural and stereochemical properties?

- Methodology :

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions and cyclohexene ring geometry. -NMR coupling constants can distinguish cis/trans configurations .

- HPLC-MS : Pair reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with high-resolution mass spectrometry to assess purity and molecular weight .

- X-ray Crystallography : Resolve absolute stereochemistry for crystalline derivatives (e.g., ester analogs) .

Q. How do solubility parameters guide solvent selection for reactions involving this compound?

- Methodology : Apply Hansen solubility parameters (HSPs) to predict compatibility. Polar aprotic solvents (e.g., DMF, DMSO) are ideal due to the compound’s high hydrogen-bond acceptor count (4–6) and moderate LogP (~2.5). Test solubility empirically in binary solvent systems (e.g., acetone/water) to optimize reaction homogeneity .

Advanced Research Questions

Q. What strategies mitigate stereochemical challenges during synthesis?

- Methodology :

- Chiral Auxiliaries : Introduce temporary chiral groups (e.g., menthol esters) to enforce stereocontrol during cycloaddition .

- Kinetic vs. Thermodynamic Control : Vary reaction temperatures to favor specific diastereomers (e.g., lower temps for kinetic products, higher for thermodynamic).

- Chromatographic Separation : Use chiral stationary phases (e.g., amylose-based) for HPLC resolution of enantiomers .

Q. How can computational modeling predict reactivity and regioselectivity in Diels-Alder reactions?

- Methodology :

- DFT Calculations : Model frontier molecular orbitals (HOMO-LUMO gaps) to predict electron-deficient dienophile compatibility.

- Molecular Dynamics (MD) : Simulate transition states to assess steric effects from 3,5-dimethyl substituents on endo/exo selectivity .

- QSAR Models : Correlate substituent electronic parameters (Hammett constants) with reaction rates for derivative libraries.

Q. What are common sources of contradictory data in thermodynamic studies, and how can they be resolved?

- Methodology :

- Impurity Effects : Trace byproducts (e.g., hydrolyzed esters) may skew calorimetry results. Use tandem LC-MS to verify sample integrity .

- Solvent Interactions : Control for solvent polarity in measurements via controlled drying (e.g., azeotropic distillation).

- Cross-Validation : Compare data from multiple techniques (e.g., DSC for melting points vs. computational lattice energy predictions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.